

Synthesis and characterization of novel 3-Hydroxymethylmorpholine derivatives

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Compound of Interest

Compound Name: **3-Hydroxymethylmorpholine**

Cat. No.: **B1309833**

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An In-depth Technical Guide on the Synthesis and Characterization of Novel **3-Hydroxymethylmorpholine** Derivatives

Introduction

Morpholine, a six-membered heterocyclic compound containing both amine and ether functional groups, is a prominent scaffold in medicinal chemistry.^{[1][2][3]} Its unique physicochemical, metabolic, and biological properties make it a "privileged structure" in drug design.^{[2][4]} The morpholine ring can enhance pharmacokinetic properties, increase potency, and provide desirable drug-like characteristics to bioactive molecules.^{[2][4]} Appropriately substituted morpholine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.^{[4][5]}

Among the various substituted morpholines, derivatives of **3-hydroxymethylmorpholine** are of particular interest. The hydroxyl group provides a key site for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery. This guide provides a comprehensive overview of the synthesis and characterization of novel **3-hydroxymethylmorpholine** derivatives, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategies

The synthesis of **3-hydroxymethylmorpholine** derivatives can be achieved through various routes, often starting from commercially available chiral precursors or through multi-step

sequences involving ring formation.

A common approach involves the modification of a pre-existing **3-hydroxymethylmorpholine** core. For instance, the synthesis of chiral alkoxyethyl morpholine analogs, which have shown potential as dopamine receptor 4 (D4R) antagonists, starts with commercially available Boc-protected (S)-2-(hydroxymethyl)morpholine.^[6] This starting material can be coupled with various aryl bromides under copper-mediated conditions or via a Mitsunobu reaction to generate a diverse set of analogs.^[6]

Another strategy involves the deprotection of a protected precursor. For example, (R)-**3-hydroxymethylmorpholine** can be synthesized from (R)-(4-benzyl-3-morpholinyl)-methanol. The benzyl protecting group is removed via hydrogenation using a palladium hydroxide catalyst.^[7]

More complex, multi-step syntheses often build the morpholine ring from acyclic precursors. A four-step preparation of cis-3,5-disubstituted morpholines utilizes a Pd-catalyzed carboamination reaction as the key step.^[1] Other methods include the reaction of Schiff bases with chloroacetyl chloride to form β -lactam rings which can be further modified.^{[8][9]}

Experimental Protocols

Protocol 1: Synthesis of (3R)-morpholin-3-ylmethanol via Debenzylation^[7]

This protocol details the removal of a benzyl protecting group to yield the target **3-hydroxymethylmorpholine**.

- **Dissolution:** Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol (5.4 mmol) in 25 mL of ethanol.
- **Catalyst Addition:** Add 0.7 g of palladium hydroxide (20% on activated carbon) and 0.5 mL of acetic acid to the solution.
- **Hydrogenation:** Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.2 bar).
- **Work-up:** Once the reaction is complete, remove the catalyst by filtration. Evaporate the solvent under reduced pressure.

- Purification: Dissolve the residue in a mixture of ether (1 mL) and tetrahydrofuran (10 mL). Purify the solution using a strong cation exchange column (e.g., Isolute SCX-2).
- Elution: Wash the column first with tetrahydrofuran, then elute the desired product with ammonia-saturated methanol.
- Isolation: Remove the solvent by evaporation under reduced pressure to yield (3R)-morpholin-3-ylmethanol as an oil.

Protocol 2: General Characterization by NMR Spectroscopy[10][11]

This protocol outlines the general steps for preparing and analyzing a **3-hydroxymethylmorpholine** derivative sample using Nuclear Magnetic Resonance (NMR) spectroscopy.

- Sample Preparation: Weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , CD_3OD , or DMSO-d_6) in a clean vial.[10][11]
- Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution is clear and free of particulate matter.[11]
- Instrument Setup (^1H NMR):
 - Pulse Program: Use a standard single-pulse experiment.[11]
 - Number of Scans: Acquire 16-64 scans, depending on the sample concentration.[11]
 - Spectral Width: Set a spectral width of approximately -2 to 12 ppm.[11]
 - Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.[11]
- Data Acquisition: Acquire ^1H NMR, ^{13}C NMR, COSY, and HMBC spectra to enable full assignment of proton and carbon resonances.[10]

- Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Presentation

Quantitative data from the synthesis and characterization of representative **3-hydroxymethylmorpholine** derivatives are summarized below.

Table 1: Synthesis Yields and Physical Properties

Compound	Starting Material	Synthetic Method	Yield (%)	Physical Form	Ref.
(3R)-morpholin-3-ylmethanol	[(3R)-4-benzylmorpholin-3-yl]methanol	Catalytic Hydrogenation	57%	Oil	[7]
Substituted N-phenylmorpholine	2,4,6-trimethylaniline & 2-chloroethyl ether	Ring-closing reaction	66.3%	Off-white solid	[12]
2-morpholino-9H-pyrido[2,3-b]indol-3-carbaldehyde	2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehyde	Nucleophilic substitution	-	-	[13]

Table 2: Spectroscopic Characterization Data

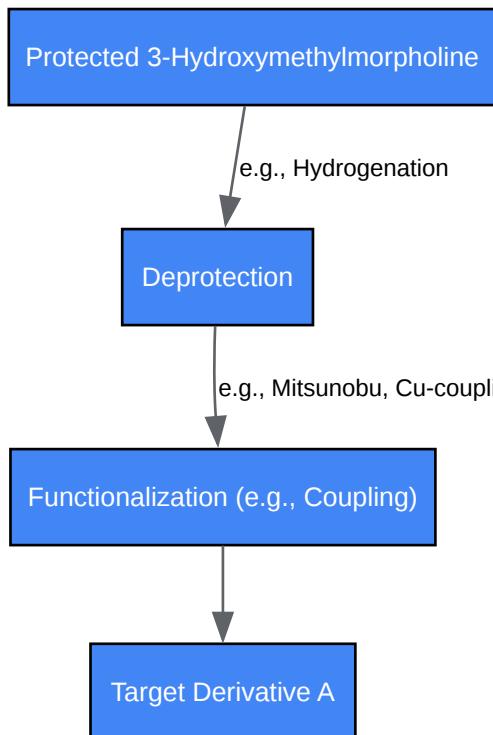
Compound	Analysis Type	Key Signals / Data	Ref.
(3R)-morpholin-3-ylmethanol	^1H NMR (500 MHz, CD ₃ OD)	δ 2.9 (m, 3H), 3.3 (t, 1H), 3.5 (m, 3H), 3.7-3.9 (m, 2H)	[7]
4'-Fluoro-4-methylaminorex	^1H NMR (CDCl ₃)	δ 7.37-7.33 (m, 2H, H-2'/6'), 7.07-7.02 (m, 2H, H-3'/5'), 4.96 (d, 1H, H-5), 3.99 (d, 1H, H-4), 2.87 (s, 3H, CH ₃)	[10]
4'-Fluoro-4-methylaminorex	^{13}C NMR (CDCl ₃)	δ 157.9 (C-2), 136.2 (C-1'), 128.0 (C-2'/6'), 115.7 (C-3'/5'), 82.3 (C-5), 59.8 (C-4), 31.5 (CH ₃)	[10]
4'-Chloro-4-methylaminorex	LC-HRMS (ESI+)	m/z: [M+H] ⁺ found 213.0632, calculated 213.0633 for C ₁₀ H ₁₄ ClN ₂ O	[10]
Novel Morpholine Derivative (3)	FT ICR MS (ESI+)	m/z: [M+H] ⁺ found 373.28406, calculated for C ₂₅ H ₃₇ N ₂ O ₂ ⁺	[14]

Mandatory Visualization

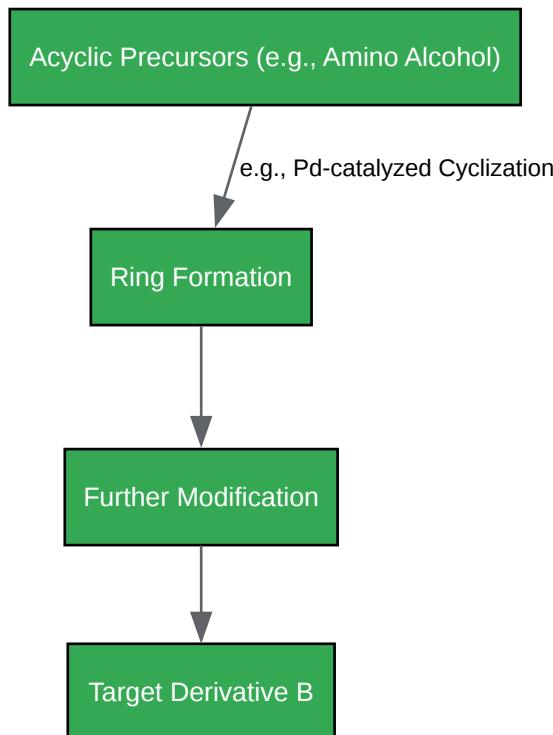
Diagrams created using Graphviz DOT language illustrate key workflows.

General Synthetic Workflow for 3-Hydroxymethylmorpholine Derivatives

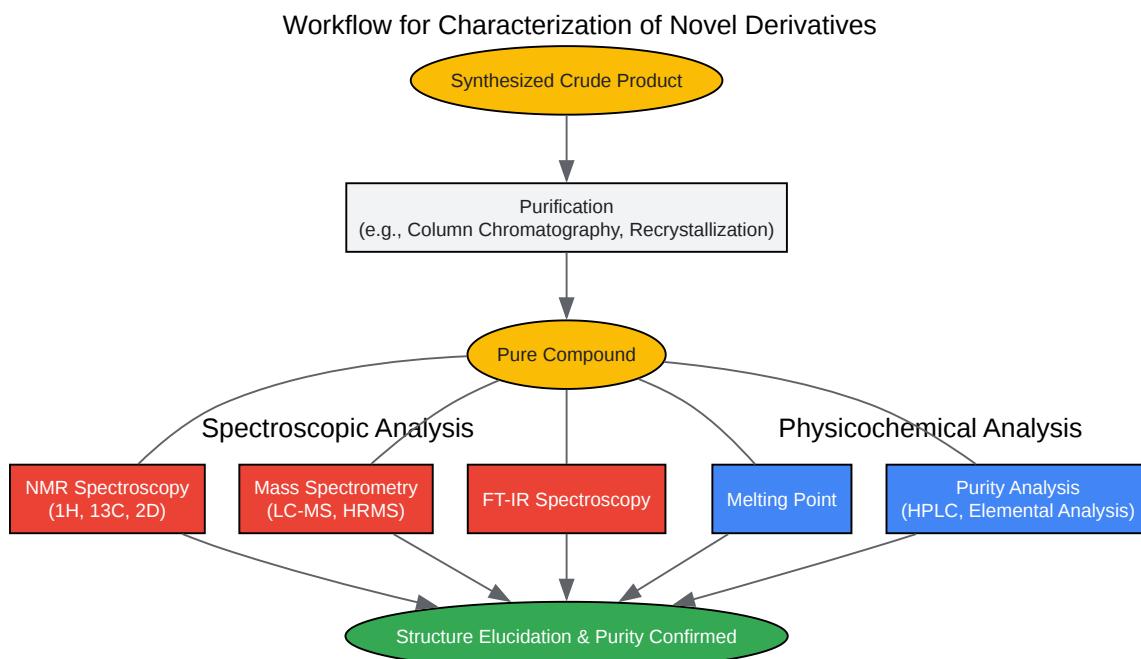
Route A: Modification of Core



Route B: Ring Construction

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Caption: General synthetic strategies for **3-hydroxymethylmorpholine** derivatives.



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Caption: Standard workflow for the characterization of synthesized compounds.

Conclusion

The **3-hydroxymethylmorpholine** scaffold is a valuable building block in the development of novel therapeutic agents. Its synthesis can be approached through various flexible strategies, either by modifying the core structure or by constructing the heterocyclic ring from acyclic precursors. Thorough characterization using a combination of spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy is critical for unambiguous structure elucidation and purity assessment. The detailed protocols and compiled data within this guide serve as a foundational resource for scientists engaged in the exploration of this important class of molecules.

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